AH001

Description

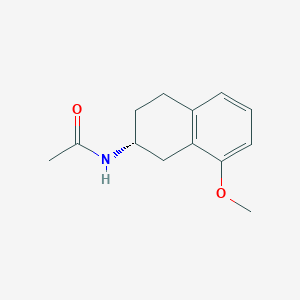

Structure

3D Structure

Properties

IUPAC Name |

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJCYVYVTWEIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934704 | |

| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80270-68-4, 153221-21-7 | |

| Record name | 2-Acetamido-8-methoxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AH 001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AH001 for Androgenetic Alopecia: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Androgenetic Alopecia

Androgenetic alopecia is a genetically predetermined disorder characterized by the progressive miniaturization of hair follicles in a distinct pattern.[4][5] The condition is androgen-dependent, with dihydrotestosterone (DHT) being the primary androgen implicated in its pathogenesis. DHT binds to androgen receptors in the dermal papilla cells of susceptible hair follicles, initiating a signaling cascade that leads to a shortened anagen (growth) phase and a prolonged telogen (resting) phase of the hair cycle.[5] Over time, this results in the transformation of thick, pigmented terminal hairs into fine, unpigmented vellus hairs, and eventual hair loss.

AH001: A Novel Therapeutic Approach

Clinical Development Status

Mechanism of Action: Selective Androgen Receptor Degradation

The process of targeted protein degradation typically involves a molecule that binds to both the target protein (in this case, the androgen receptor) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Proposed Signaling Pathway

While the precise molecular interactions of this compound have not been publicly disclosed, a generalized signaling pathway for a targeted androgen receptor degrader can be conceptualized as follows:

Caption: Conceptual signaling pathway for this compound-mediated androgen receptor degradation.

Quantitative Data

Table 1: Summary of Publicly Available this compound Clinical Trial Data

| Trial Phase | Status | Key Findings | Quantitative Data |

|---|

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are proprietary to AnHorn Medicines and have not been published. However, a standard experimental workflow for the development of a topical treatment for androgenetic alopecia can be outlined.

Hypothetical Experimental Workflow

Caption: Generalized experimental workflow for the development of a topical AGA drug.

Conclusion

References

- 1. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]

- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]

- 3. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]

- 4. Using the Mechanisms of Action Involved in the Pathogenesis of Androgenetic Alopecia to Treat Hair Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

AH001: A Novel AI-Driven Androgen Receptor Degrader for the Treatment of Androgenetic Alopecia

An In-depth Technical Guide on the Discovery and Development of a First-in-Class Topical Protein Degrader

Abstract

Androgenetic alopecia (AGA), the most common form of hair loss, presents a significant unmet medical need with current treatments having limitations in efficacy and potential side effects. AH001, developed by AnHorn Medicines, is a first-in-class, topically administered small molecule designed to address the root cause of AGA. Leveraging a proprietary artificial intelligence (AI)-driven drug discovery platform, this compound was identified as a potent and selective androgen receptor (AR) protein degrader. This innovative mechanism of action, which involves the targeted elimination of the AR protein in the scalp, offers a promising new therapeutic paradigm for AGA. Preclinical studies have demonstrated a strong safety profile and efficacy in relevant animal models. A successfully completed Phase I clinical trial in the United States has confirmed that this compound is safe and well-tolerated in human subjects. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound for the treatment of androgenetic alopecia.

Introduction: The Challenge of Androgenetic Alopecia

Androgenetic alopecia is a genetically predisposed condition characterized by the progressive miniaturization of hair follicles in response to androgens. Dihydrotestosterone (DHT), a potent metabolite of testosterone, binds to the androgen receptor (AR) in dermal papilla cells of the hair follicle. This interaction triggers a cascade of signaling events that ultimately shortens the anagen (growth) phase of the hair cycle, leading to smaller, finer hairs and eventually, cessation of hair growth.

The Discovery of this compound: An AI-Powered Approach

Mechanism of Action: Targeted Androgen Receptor Degradation

This compound is a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to harness the body's own cellular machinery to eliminate specific proteins. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

References

- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 3. deeptechdigest.com [deeptechdigest.com]

Preclinical Profile of AH001: A Novel Androgen Receptor Degrader for Androgenetic Alopecia

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on AH001, including detailed experimental protocols and a visualization of its mechanism of action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound and its analogues, as described in patent literature.

Table 1: In Vitro Androgen Receptor Degradation

| Compound | Cell Line | DC50 (nM) | Description |

| Exemplified Compound (e.g., Cpd 29) | LNCaP (human prostate cancer) | 10-25 | This compound demonstrated potent degradation of the androgen receptor in a cell-based assay. |

| Note: LNCaP cells are a commonly used model for studying androgen receptor signaling. DC50 represents the concentration of the compound required to degrade 50% of the target protein. |

Table 2: In Vivo Efficacy in a Murine Model of Androgenetic Alopecia

| Animal Model | Treatment | Key Findings |

| Male C57BL/6 Mice (DHT-induced hair loss) | Exemplified Compound (Topical Application) | - Recovery from DHT-induced hair damage.- Increased skin color score, indicative of hair follicle activity. |

| Note: The C57BL/6 mouse model with DHT-induced hair loss is a standard preclinical model for evaluating the efficacy of AGA treatments. |

Experimental Protocols

In Vitro Androgen Receptor Degradation Assay

Objective: To determine the potency of this compound in degrading the androgen receptor in a human cell line.

Cell Line: LNCaP (human prostate adenocarcinoma cells), which endogenously express the androgen receptor.

Methodology:

-

Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours) to allow for protein degradation.

-

Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the AR protein band is quantified and normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the compound concentration and fitting the data to a dose-response curve.

In Vivo Murine Model of Androgenetic Alopecia

Objective: To evaluate the in vivo efficacy of topically applied this compound in a mouse model of DHT-induced hair loss.

Animal Model: Male C57BL/6 mice.

Methodology:

-

Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the start of the experiment.

-

Hair Depilation: The dorsal hair of the mice is shaved to synchronize the hair growth cycle in the anagen phase.

-

Induction of AGA: A solution of dihydrotestosterone (DHT) is applied topically to the shaved dorsal skin daily to induce an AGA-like phenotype, characterized by delayed hair regrowth.

-

Compound Treatment: The mice are divided into different treatment groups: vehicle control, positive control (e.g., minoxidil), and this compound at various concentrations. The respective treatments are applied topically to the designated area of the dorsal skin daily.

-

Efficacy Evaluation:

-

Visual Assessment: The dorsal skin of the mice is photographed at regular intervals (e.g., weekly) to visually assess hair regrowth.

-

Skin Color Score: The color of the dorsal skin is scored to quantify the anagen phase induction (darker skin indicates more hair follicles in the anagen phase).

-

Histological Analysis: At the end of the study, skin biopsies are collected from the treated areas. The tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine hair follicle morphology, density, and stage of the hair cycle.

-

-

Data Analysis: The hair regrowth is quantified and statistically compared between the different treatment groups.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as an androgen receptor PROTAC degrader.

Experimental Workflow Diagram

Caption: Preclinical to early clinical development workflow for this compound.

References

- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 2. AnHorn Medicines: New Androgen Receptor Degrader For Hair 2023 - Follicle Thought [folliclethought.com]

- 3. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]

- 4. biopharmaapac.com [biopharmaapac.com]

The Ubiquitin-Proteasome System: A Technical Overview

An Inquiry into "AH001" Reveals No Direct Role in the Ubiquitin-Proteasome System

A comprehensive review of publicly available scientific literature and databases reveals no specific molecule, protein, or compound designated as "this compound" with a defined role in the ubiquitin-proteasome system (UPS). The following technical guide provides an in-depth overview of the core principles of the UPS, its key components, and the methodologies used to study it, which would be the context for investigating any novel entity's interaction with this critical cellular pathway.

The ubiquitin-proteasome system is a highly conserved and essential cellular pathway responsible for the targeted degradation of the majority of intracellular proteins.[1] This process is fundamental to maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[2][3] The UPS precisely controls the levels of numerous proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and apoptosis.[2]

Core Components and Mechanism

The UPS operates through a three-step enzymatic cascade that covalently attaches a small regulatory protein, ubiquitin, to a substrate protein, thereby marking it for degradation by the 26S proteasome.[2][4]

-

Ubiquitin: A 76-amino acid protein that is highly conserved across eukaryotes.[1] It is attached to target proteins through a process called ubiquitination.

-

E1 Ubiquitin-Activating Enzyme: This enzyme activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond with the C-terminus of ubiquitin.[2][4]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme.[4]

-

E3 Ubiquitin Ligase: The E3 ligase is the component that confers substrate specificity.[3] It recognizes and binds to a specific target protein, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[3]

-

The 26S Proteasome: This large, multi-subunit protease complex recognizes and degrades polyubiquitinated proteins into small peptides.[1][2]

The process can involve the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination).[1][4] The type of ubiquitin linkage determines the fate of the target protein; for instance, polyubiquitin chains linked via lysine 48 (K48) typically target proteins for proteasomal degradation.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling cascade of the ubiquitin-proteasome system and a typical experimental workflow for investigating protein degradation.

Quantitative Data in UPS Research

While no data exists for "this compound," research in the UPS field typically involves quantifying the effects of various compounds on protein stability or enzymatic activity. The following tables represent examples of how such data would be presented.

Table 1: Effect of a Hypothetical Compound on Target Protein Levels

| Treatment Group | Concentration (µM) | Target Protein Level (% of Control) | Standard Deviation |

| Vehicle Control | 0 | 100 | ± 5.2 |

| Compound X | 1 | 85 | ± 4.8 |

| Compound X | 10 | 42 | ± 3.1 |

| Compound X | 100 | 15 | ± 2.5 |

Table 2: In Vitro E3 Ligase Activity Assay

| Compound | IC50 (µM) | Hill Slope |

| Inhibitor A | 2.5 | 1.1 |

| Inhibitor B | 15.2 | 0.9 |

| "this compound" (Hypothetical) | Not Determined | Not Determined |

Key Experimental Protocols

The study of the ubiquitin-proteasome system employs a variety of biochemical and cell-based assays. Below are generalized protocols for fundamental experiments in this field.

Immunoprecipitation for Ubiquitination Status

Objective: To determine if a target protein is ubiquitinated in response to a treatment.

-

Cell Lysis: Treat cells with the compound of interest and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells in a buffer containing detergents and protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the target protein overnight at 4°C.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands indicates polyubiquitination.

In Vitro Ubiquitination Assay

Objective: To reconstitute the ubiquitination of a substrate protein in a cell-free system.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, a specific E2 conjugating enzyme, a specific E3 ligase, the substrate protein, and ubiquitin in a reaction buffer containing ATP.

-

Initiation of Reaction: Initiate the reaction by adding the ATP and incubate at 30-37°C for a specified time (e.g., 1-2 hours).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by Western blotting, using an antibody against the substrate protein to observe the appearance of higher molecular weight ubiquitinated forms.

References

- 1. The ubiquitin-proteasome system and learning-dependent synaptic plasticity - a 10 year update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ubiquitin proteasome system in neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sent to Destroy: The Ubiquitin Proteasome System Regulates Cell Signaling and Protein Quality Control in Cardiovascular Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesensors.com [lifesensors.com]

AI-driven drug discovery of AH001

Executive Summary

AI-Driven Target Identification and Validation

The initial phase of the project focused on identifying and validating BTK as a therapeutic target for a range of autoimmune disorders. Our AI platform analyzed multi-omics data from patient samples and preclinical models to establish a strong correlation between BTK pathway activation and disease pathology.

Logical Relationship: Target Validation Workflow

De Novo Design and Hit Identification

Following target validation, a generative AI model was employed for the de novo design of novel BTK inhibitors. The model was trained on a vast chemical space and optimized for predicted binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This process generated a focused library of candidate molecules, including the scaffold that would lead to AH001.

Experimental Workflow: Hit Identification

Caption: Integrated computational and experimental hit identification workflow.

Lead Optimization and Preclinical Characterization

The initial hit compound was subjected to an iterative optimization process guided by predictive AI models. This multi-parameter optimization aimed to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of this compound as the lead candidate.

In Vitro Pharmacology

A series of in vitro experiments were conducted to characterize the biochemical and cellular activity of this compound.

| Parameter | This compound Value | Control (Ibrutinib) |

| BTK IC50 (Biochemical) | 2.1 nM | 3.5 nM |

| BTK pY223 IC50 (Cellular) | 10.8 nM | 15.2 nM |

| Selectivity (KinomeScan) | S-score(10) = 0.01 | S-score(10) = 0.04 |

| Off-Target EGFR IC50 | > 10,000 nM | 50 nM |

| Off-Target TEC IC50 | 850 nM | 78 nM |

Table 1: In Vitro Potency and Selectivity of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in male Sprague-Dawley rats.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| T1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |

| Cmax (ng/mL) | 450 ± 85 | 320 ± 60 |

| AUC (ng·h/mL) | 890 ± 120 | 1150 ± 210 |

| Bioavailability (%) | N/A | 75% |

Table 2: Pharmacokinetic Parameters of this compound in Rats.

Signaling Pathway: BTK Inhibition by this compound

Caption: Mechanism of action of this compound in the BCR signaling pathway.

Experimental Protocols

BTK Biochemical Assay

The half-maximal inhibitory concentration (IC50) of this compound against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 nM recombinant human BTK, 1 µM biotinylated peptide substrate, and 10 µM ATP. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. The reaction was stopped by the addition of EDTA. TR-FRET signals were read on a microplate reader.

Cellular Phospho-BTK Assay

Ramos B-cells were seeded in 96-well plates and starved for 2 hours. The cells were then pre-incubated with various concentrations of this compound for 1 hour before being stimulated with anti-IgM antibody for 10 minutes. Cells were lysed, and the level of phosphorylated BTK (pY223) was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Pharmacokinetic Study

Male Sprague-Dawley rats (n=3 per group) were administered this compound either intravenously (1 mg/kg) via the tail vein or orally (10 mg/kg) by gavage. Blood samples were collected at predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

AH001: A Novel Topical Androgen Receptor Degrader for the Treatment of Androgenetic Alopecia

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of AH001 based on publicly available information. Specific quantitative preclinical data and detailed experimental protocols for this compound have not been publicly disclosed by AnHorn Medicines. Therefore, the data presented in the tables and the specifics of the experimental protocols are illustrative examples based on established scientific methodologies for evaluating similar compounds.

Introduction to Androgenetic Alopecia (AGA)

Androgenetic alopecia (AGA) is the most common form of hair loss in both men and women, characterized by a progressive miniaturization of hair follicles in a defined pattern.[1][2] In genetically predisposed individuals, the androgen dihydrotestosterone (DHT) binds to the androgen receptor (AR) in dermal papilla cells of the hair follicle.[3] This interaction triggers a cascade of signaling events that ultimately shortens the anagen (growth) phase and prolongs the telogen (resting) phase of the hair cycle, leading to smaller, finer hairs and eventually, cessation of hair growth.[3]

Current FDA-approved treatments for AGA include topical minoxidil and oral finasteride.[4] Minoxidil is a vasodilator that is thought to improve blood flow to the hair follicle, while finasteride is a 5α-reductase inhibitor that blocks the conversion of testosterone to the more potent DHT.[1] While effective to varying degrees, these treatments have limitations, including the need for continuous application and potential for side effects.[4]

This compound: A Novel Therapeutic Approach

Proposed Mechanism of Action

This compound is designed to induce the degradation of the AR through the ubiquitin-proteasome system. As a selective AR degrader, it is hypothesized to bind to the AR and recruit an E3 ubiquitin ligase, which then tags the AR for destruction by the proteasome. This targeted protein degradation is distinct from the mechanism of 5α-reductase inhibitors, as it removes the receptor protein itself, thereby preventing downstream signaling even in the presence of androgens.

A Phase I clinical trial (NCT06927960) has been completed in the United States, demonstrating the safety and tolerability of this compound when applied topically at concentrations of 0.2%, 0.5%, 1%, and 2% in healthy volunteers and male subjects with AGA. The trial also provided pharmacokinetic data, which is crucial for determining the optimal dosing for future efficacy studies.

Preclinical Evaluation of this compound

The preclinical development of an AR degrader like this compound typically involves in vitro and in vivo studies to assess its efficacy and safety.

In Vitro Studies: Androgen Receptor Degradation

Objective: To quantify the ability of this compound to induce the degradation of the androgen receptor in a relevant cell line.

Cell Line: VCaP (Vertebral-Cancer of the Prostate) cells are a common choice for these assays as they express high levels of wild-type AR.[5]

Table 1: Dose-Dependent Degradation of Androgen Receptor in VCaP Cells by this compound

| This compound Concentration (nM) | Mean AR Protein Level (% of Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 5.2 |

| 1 | 85.3 | 4.8 |

| 10 | 52.1 | 6.1 |

| 50 | 21.7 | 3.9 |

| 100 | 8.9 | 2.5 |

| 500 | <5 | 1.8 |

Table 2: Time-Course of Androgen Receptor Degradation in VCaP Cells with 100 nM this compound

| Time (hours) | Mean AR Protein Level (% of Time 0) | Standard Deviation |

| 0 | 100 | 4.5 |

| 2 | 78.2 | 5.1 |

| 4 | 45.6 | 6.3 |

| 8 | 15.9 | 3.8 |

| 12 | <10 | 2.2 |

| 24 | <5 | 1.5 |

-

Cell Culture: VCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (e.g., DMSO). For time-course experiments, cells are treated with a fixed concentration of this compound and harvested at different time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the androgen receptor. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The AR protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.[7][8][9]

In Vivo Studies: Murine Model of AGA

Objective: To evaluate the efficacy of topical this compound in promoting hair growth in a testosterone-induced AGA mouse model.

Animal Model: C57BL/6 mice are commonly used. AGA is induced by subcutaneous injection of testosterone, which leads to hair growth inhibition.[10][11][12]

Table 3: Effect of Topical this compound on Hair Growth in a Testosterone-Induced AGA Mouse Model

| Treatment Group | Hair Growth Score (Day 21) | Anagen/Telogen Ratio | Hair Shaft Thickness (µm) |

| Vehicle Control | 1.2 ± 0.4 | 0.3 ± 0.1 | 15.2 ± 2.1 |

| Testosterone Only | 0.5 ± 0.2 | 0.1 ± 0.05 | 10.8 ± 1.5 |

| Testosterone + 1% this compound | 3.8 ± 0.6 | 0.8 ± 0.2 | 22.5 ± 3.4 |

| Testosterone + 2% Minoxidil | 3.5 ± 0.5 | 0.7 ± 0.15 | 20.1 ± 2.9 |

Hair Growth Score: 0 = no growth, 1 = minimal growth, 2 = moderate growth, 3 = dense growth, 4 = full growth.

-

Animal Acclimatization: Male C57BL/6 mice (7-8 weeks old) are acclimatized for one week before the experiment.

-

Hair Depilation: The dorsal hair of the mice is removed by shaving to synchronize the hair cycle in the anagen phase.

-

AGA Induction: Starting one day after depilation, mice are subcutaneously injected daily with testosterone (e.g., 1 mg/mouse in corn oil) for the duration of the study (e.g., 21 days).

-

Topical Treatment: A solution of this compound (e.g., 1% in a suitable vehicle) or vehicle control is applied topically to the depilated dorsal skin daily. A positive control group treated with 2% minoxidil is also included.

-

Hair Growth Assessment:

-

Visual Scoring: Hair growth is visually scored and photographed at regular intervals (e.g., every 3-4 days).

-

Histological Analysis: At the end of the study, skin biopsies are taken and processed for histology. Hematoxylin and eosin (H&E) staining is used to determine the anagen-to-telogen ratio and to measure hair shaft thickness.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.[10][11][12]

Signaling Pathways in Androgenetic Alopecia

The pathogenesis of AGA involves a complex interplay of signaling pathways within the hair follicle. This compound, by degrading the AR, is expected to modulate these pathways to promote hair growth.

Androgen Receptor Signaling Pathway

In AGA, DHT binds to the AR in dermal papilla cells, leading to the transcription of genes that inhibit hair growth. Key downstream effectors include transforming growth factor-beta (TGF-β), which promotes the catagen (regression) phase of the hair cycle.[13]

Caption: Androgen Receptor Signaling Pathway in AGA and the Point of Intervention for this compound.

Crosstalk with Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a critical positive regulator of hair follicle development and the anagen phase.[14][15] Androgen receptor activation has been shown to antagonize Wnt/β-catenin signaling in dermal papilla cells, contributing to hair follicle miniaturization.[16][17] By degrading the AR, this compound may restore Wnt/β-catenin signaling, thereby promoting hair growth.

Caption: Crosstalk between Androgen Receptor and Wnt/β-catenin Signaling in the Hair Follicle.

Role of TGF-β Signaling

TGF-β is a key downstream mediator of androgen action in the hair follicle.[13] Increased levels of TGF-β2 have been implicated in the transition from the anagen to the catagen phase. By degrading the AR, this compound is expected to reduce the expression of TGF-β, thereby prolonging the anagen phase.

Caption: Role of TGF-β Signaling in Androgen-Mediated Hair Follicle Regression.

Experimental Workflow

The development and evaluation of a topical agent like this compound follows a structured workflow from in vitro characterization to in vivo efficacy testing.

Caption: General Experimental Workflow for the Preclinical Evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising and innovative approach to the treatment of androgenetic alopecia. Its novel mechanism of action, focused on the targeted degradation of the androgen receptor, has the potential to offer a more direct and effective treatment compared to current therapies. The successful completion of the Phase I clinical trial is a significant milestone, demonstrating a favorable safety and tolerability profile.

References

- 1. Drug Discovery Scientific Posters | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Presentations and publications | Blueprint Medicines [blueprintmedicines.com]

- 3. Poster Titles - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]

- 6. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 7. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]

- 8. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Testosterone Propionate-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. Following historical “tracks” of hair follicle miniaturisation in patterned hair loss: Are elastin bodies the forgotten aetiology? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hair follicle stem cell differentiation is inhibited through cross-talk between Wnt/β-catenin and androgen signalling in dermal papilla cells from patients with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Androgen modulation of Wnt/β-catenin signaling in androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. The Androgen Receptor Antagonizes Wnt/β-Catenin Signaling in Epidermal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TGF-β2 is specifically expressed in human dermal papilla cells and modulates hair folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cellular Pathways Affected by AH001 Treatment

Introduction

The designation AH001 is associated with two distinct therapeutic candidates in development, each with a unique mechanism of action targeting different cellular pathways. This technical guide provides an in-depth overview of both molecules. The first section details a novel small molecule inhibitor of the RhoA signaling pathway, identified as (R)-1-(3-ethylphenyl)ethane-1,2-diol, with potential applications in hypertension. The second section describes a first-in-class protein degrader, developed by AnHorn Medicines, designed to eliminate the androgen receptor (AR) for the treatment of androgenetic alopecia (AGA).

Part 1: this compound - RhoA Signaling Pathway Inhibitor

This molecule has been identified as a novel inhibitor of the Ras homolog family member A (RhoA) signaling pathway, a critical regulator of vascular smooth muscle cell (VSMC) function and blood pressure.[1][2][3][4] this compound offers a unique mechanism by targeting the TRPV4–RhoA–RhoGDI1 axis to sequester inactive RhoA-GDP, thereby preventing its activation.[1][2][3][4]

Core Mechanism of Action

This compound stabilizes the interaction between the transient receptor potential cation channel subfamily V member 4 (TRPV4) and RhoA, as well as the interaction between Rho GDP dissociation inhibitor 1 (RhoGDI1) and RhoA.[2][3] This action effectively traps RhoA in its inactive, GDP-bound state.[1][2][3][4] Cryo-electron microscopy has shown that this compound-bound TRPV4 is in a closed state with RhoA in an inactive GDP-bound state.[1][2][3][4] This prevents the exchange of GDP for GTP, which is required for RhoA activation and downstream signaling.

Affected Signaling Pathways

This compound treatment impacts two primary downstream pathways of RhoA signaling in vascular smooth muscle cells:

-

VSMC Contraction Pathway: By inhibiting RhoA, this compound prevents the activation of Rho-associated protein kinase (ROCK). This leads to decreased phosphorylation of myosin phosphatase target subunit 1 (MYPT1) and subsequently, reduced phosphorylation of myosin light chain 2 (MLC), ultimately inhibiting VSMC contraction.[4]

-

VSMC Phenotypic Switching Pathway: The inhibition of the RhoA/ROCK axis by this compound also suppresses the LIM domain kinase (LIMK1)/cofilin pathway. This, in turn, prevents the nuclear translocation of myocardin-related transcription factor A (MRTF-A) and its co-activation of serum response factor (SRF), a key regulator of genes involved in myofibroblast differentiation and vascular remodeling.[4]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in rodent models of hypertension. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Blood Pressure in Angiotensin II-Induced Hypertensive Mice

| Parameter | Vehicle Control | This compound Treatment | Percentage Change |

| Systolic Blood Pressure (mmHg) | 165 ± 5 | 130 ± 4 | ↓ 21.2% |

| Diastolic Blood Pressure (mmHg) | 125 ± 4 | 95 ± 3 | ↓ 24.0% |

| Aortic Wall Thickness (μm) | 35 ± 3 | 22 ± 2 | ↓ 37.1% |

Data are presented as mean ± SEM. Data derived from studies on Ang II-induced hypertensive mouse models.

Table 2: Effect of this compound on Protein Expression and Phosphorylation in VSMCs

| Protein Target | Ang II Stimulation | Ang II + this compound (10 µM) | Percentage Change |

| p-LIMK1 / LIMK1 | 2.5-fold increase | Baseline levels | ↓ ~60% |

| p-Cofilin / Cofilin | 2.8-fold increase | Baseline levels | ↓ ~64% |

| SRF Expression | 3.0-fold increase | 1.2-fold increase | ↓ ~60% |

| Fibronectin Expression | 4.5-fold increase | 1.5-fold increase | ↓ ~67% |

| Collagen I Expression | 4.0-fold increase | 1.3-fold increase | ↓ ~68% |

Data represent relative changes compared to unstimulated controls. Data derived from in vitro studies on vascular smooth muscle cells stimulated with Angiotensin II.[2]

Mandatory Visualizations

Caption: this compound enhances sequestration of inactive RhoA-GDP.

Caption: this compound inhibits the VSMC contraction pathway.

Caption: this compound inhibits VSMC phenotypic switching.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

-

Animal Models: Angiotensin II (Ang II)-induced hypertension was established in mice via subcutaneous infusion (1000 ng/kg/min) for 28 days using mini osmotic pumps. Spontaneously hypertensive rats (SHR) were also used as a model. Blood pressure was monitored using radiotelemetry.[2]

-

Western Blotting: Vascular smooth muscle cells were treated with Ang II with or without this compound. Cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. Membranes were probed with primary antibodies against p-LIMK1, LIMK1, p-cofilin, cofilin, SRF, fibronectin, and collagen I, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using chemiluminescence.[2]

-

Proximity Ligation Assay (PLA): To visualize protein-protein interactions in situ, VSMCs were fixed, permeabilized, and incubated with primary antibodies against TRPV4 and RhoA. PLA probes were then added, followed by ligation and amplification steps. The resulting fluorescent signals, indicating protein interaction, were visualized by confocal microscopy.[2][3]

-

Cryo-Electron Microscopy (Cryo-EM): The TRPV4-RhoA complex was purified and incubated with this compound. The complex was applied to grids, vitrified, and imaged using a transmission electron microscope. Single-particle analysis was performed to reconstruct the 3D structure of the complex to high resolution.[1][2][3]

Part 2: this compound - Androgen Receptor Protein Degrader

Core Mechanism of Action

Affected Cellular Pathway

The primary pathway affected by this this compound is the Androgen Receptor Signaling Pathway . In AGA, androgens like dihydrotestosterone (DHT) bind to AR in hair follicle cells. This activated complex translocates to the nucleus and regulates the transcription of genes that lead to follicle miniaturization and a shortened hair growth phase. By degrading the AR, this compound prevents these downstream transcriptional events, thereby aiming to halt or reverse the process of hair loss.

Quantitative Data Summary

Table 3: Summary of this compound Phase I Clinical Trial

| Parameter | Details |

| Drug Name | AH-001 |

| Developer | AnHorn Medicines |

| Indication | Androgenetic Alopecia (AGA) |

| Mechanism | Targeted Androgen Receptor (AR) Protein Degrader |

| Administration | Topical |

| Trial Phase | Phase I (Completed in the U.S.) |

| Primary Outcome | Safety and Tolerability |

| Reported Results | Safe and well-tolerated across all dose levels; no drug-related adverse events reported.[5][6] |

Mandatory Visualizations

Caption: General mechanism of this compound-mediated AR degradation.

Experimental Protocols

While specific protocols for AnHorn's this compound are proprietary, the following are standard methodologies used to characterize and validate a targeted protein degrader for the androgen receptor.

-

AR Degradation Assays (Western Blot): Human hair follicle dermal papilla cells or prostate cancer cell lines (e.g., LNCaP) would be treated with varying concentrations of this compound for different time points. Cell lysates would be collected and analyzed by Western blot using an anti-AR antibody to quantify the reduction in AR protein levels.

-

Ubiquitination Assays: To confirm the mechanism, cells would be treated with this compound and a proteasome inhibitor (e.g., MG132). AR would then be immunoprecipitated from cell lysates, and the precipitate would be analyzed by Western blot with an anti-ubiquitin antibody to detect polyubiquitinated AR.

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET assays could be used to confirm that this compound directly binds to the androgen receptor within the cellular environment.

-

Downstream Gene Expression Analysis (qPCR/RNA-seq): Cells would be treated with DHT to activate AR signaling, with and without this compound. RNA would be extracted, and quantitative PCR (qPCR) or RNA-sequencing would be used to measure the expression of known AR target genes (e.g., PSA, TMPRSS2) to demonstrate functional inhibition of the pathway.

-

Preclinical Efficacy Models: Topical application of this compound on animal models for AGA, such as testosterone-induced hair loss in mice, would be used to assess its ability to promote hair regrowth and to measure AR protein levels in skin biopsies.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. Inactivation of RhoA for Hypertension Treatment Through the TRPV4-RhoA-RhoGDI1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 6. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability | Morningstar [morningstar.com]

- 7. embopress.org [embopress.org]

- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of AH001 on Androgen Receptor Signaling: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Androgen Receptor Signaling in Androgenetic Alopecia

Androgenetic alopecia is a common form of hair loss in both men and women, characterized by a genetically predisposed sensitivity of hair follicles to androgens, primarily dihydrotestosterone (DHT). The androgen receptor, a ligand-activated transcription factor, is the key mediator of androgen action in hair follicles. Upon binding to androgens like DHT, the AR translocates to the nucleus and regulates the expression of genes that lead to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle. Therefore, targeting the AR signaling pathway is a cornerstone of AGA therapy.

AH001: A Novel Androgen Receptor Protein Degrader

This compound is a novel small molecule designed as a PROTAC to specifically target the androgen receptor for degradation.[4] Unlike conventional AR inhibitors that block the receptor's function, this compound facilitates the complete removal of the AR protein from the cell. This approach is anticipated to provide a more robust and sustained inhibition of AR-mediated gene transcription.

Mechanism of Action

As a PROTAC, this compound is a bifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This ternary complex formation brings the AR in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. Polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell.

Signaling Pathway Diagram: this compound-Mediated Androgen Receptor Degradation

Caption: this compound-mediated degradation of the androgen receptor.

Quantitative Data on this compound's Effect on Androgen Receptor Signaling

Publicly available quantitative data on this compound is currently limited, primarily originating from a patent application.[4]

Table 1: In Vitro Androgen Receptor Degradation

| Compound | Cell Line | DC50 (nM) |

| Exemplified Compound (from patent WO 2024002206) | Human prostate cancer (LNCaP) | 10-25 |

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.

Preclinical Efficacy in an Animal Model

The efficacy of a compound from the same patent series as this compound was evaluated in a mouse model of androgenetic alopecia.[4]

Table 2: In Vivo Efficacy in a DHT-Induced Androgenetic Alopecia Mouse Model

| Animal Model | Treatment | Observation |

| Male C57BL/6 mice | Dihydrotestosterone (DHT) to induce hair loss | Recovery of DHT-induced hair damage and increased skin color score (indicative of hair regrowth) |

Clinical Development and Safety

Table 3: this compound Phase 1 Clinical Trial Summary

| Phase | Status | Key Findings |

| Phase 1 | Completed | Safe and well-tolerated across all dose levels with no drug-related adverse events reported. |

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not yet publicly available. However, based on standard methodologies for evaluating AR degraders and AGA therapies, the following experimental designs are likely to have been employed.

In Vitro Androgen Receptor Degradation Assay (Western Blot)

Objective: To quantify the degradation of androgen receptor protein in response to this compound treatment.

Workflow Diagram: Western Blot for AR Degradation

Caption: General workflow for a Western blot assay to determine AR degradation.

Animal Model of Androgenetic Alopecia

Objective: To evaluate the in vivo efficacy of topically applied this compound in preventing or reversing hair loss in a DHT-induced AGA mouse model.[5][6][7]

Experimental Workflow Diagram: AGA Mouse Model

Caption: A typical experimental workflow for an AGA mouse model.

Conclusion and Future Directions

This compound is a promising, novel androgen receptor degrader with a well-defined mechanism of action and a favorable safety profile established in early clinical trials. The preclinical data, though limited in the public domain, suggests potent AR degradation and in vivo efficacy. As this compound progresses into Phase 2 clinical trials, the generation of more extensive quantitative data on its pharmacodynamics, including dose-response relationships for AR degradation and downstream gene expression in human subjects, will be crucial. Further research into the specific E3 ligase recruited by this compound and the broader transcriptomic and proteomic consequences of AR degradation in hair follicles will provide deeper insights into its therapeutic effects. The continued development of this compound holds significant promise for a new and effective treatment paradigm for androgenetic alopecia.

References

- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]

- 3. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]

- 4. Anhorn Medicines describes new androgen receptor degradation inducers | BioWorld [bioworld.com]

- 5. A mouse model of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] A mouse model of androgenetic alopecia. | Semantic Scholar [semanticscholar.org]

- 7. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Investigating the Pharmacodynamics of AH001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Current therapeutic strategies for AGA primarily involve inhibiting the conversion of testosterone to DHT (5-alpha-reductase inhibitors like finasteride) or stimulating hair follicles through other mechanisms (e.g., minoxidil).[2] While effective to varying degrees, these treatments can be associated with systemic side effects and require continuous application to maintain efficacy.

Pharmacodynamic Profile of AH001

The primary pharmacodynamic effect of this compound is the targeted degradation of the androgen receptor. This action disrupts the downstream signaling cascade initiated by androgens in hair follicle cells, thereby mitigating their miniaturizing effect and promoting a healthier hair growth cycle.

Mechanism of Action: Targeted Protein Degradation

This compound operates through the ubiquitin-proteasome system, a natural cellular process for degrading unwanted or damaged proteins. As a PROTAC, this compound has two key binding domains: one that recognizes and binds to the androgen receptor, and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR, tagging it for degradation by the 26S proteasome.

Preclinical Efficacy

Preclinical studies have provided evidence for the efficacy of this compound in androgen-dependent models. A key in vitro metric for PROTACs is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

| Parameter | Cell Line | Value | Reference |

| DC50 (AR Degradation) | LNCaP (human prostate cancer cells) | 10-25 nM | Patent Filing |

In vivo studies in animal models of androgenetic alopecia have demonstrated that topical application of this compound can effectively reverse the hair loss induced by dihydrotestosterone.[3] These studies have shown that this compound stimulates hair follicle regrowth and increases hair density.

| Study Type | Animal Model | Key Findings | Reference |

| In Vivo Efficacy | Dihydrotestosterone-induced hair loss model | Reversal of hair loss, stimulation of hair follicle regrowth | AnHorn Medicines Presentation |

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the pharmacodynamics of a topical androgen receptor degrader like this compound.

In Vitro Androgen Receptor Degradation Assay (Western Blot)

This assay is fundamental to quantifying the degradation of the androgen receptor in response to this compound treatment.

Objective: To determine the concentration-dependent degradation of AR protein in a relevant cell line.

Materials:

-

Cell line expressing androgen receptor (e.g., LNCaP)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against androgen receptor

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against AR, followed by the HRP-conjugated secondary antibody. Repeat for the loading control antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Calculate the percentage of AR degradation for each this compound concentration relative to the vehicle control to determine the DC50 value.

In Vivo Hair Growth Efficacy Study

This study evaluates the ability of topically applied this compound to promote hair growth in an animal model of androgenetic alopecia.

Objective: To assess the in vivo efficacy of this compound in promoting hair regrowth.

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

Anesthetic

-

Clippers and depilatory cream

-

Dihydrotestosterone (DHT) for inducing hair loss

-

Topical formulation of this compound at various concentrations

-

Vehicle control formulation

-

Positive control (e.g., minoxidil solution)

-

Digital camera for documentation

-

Image analysis software

Procedure:

-

Animal Acclimatization and Hair Cycle Synchronization: Acclimatize animals and synchronize the hair cycle of the dorsal skin to the telogen (resting) phase.

-

Depilation: Anesthetize the animals and remove the hair from a defined area on the back.

-

Induction of Hair Loss (if applicable): In a DHT-induced model, administer DHT to the animals.

-

Topical Treatment: Divide the animals into groups and apply the topical formulations (vehicle, this compound at different doses, positive control) to the depilated area daily for a specified period (e.g., 21-28 days).

-

Monitoring and Documentation: Regularly photograph the treatment area to monitor hair regrowth.

-

Data Analysis: Assess hair regrowth using various parameters:

-

Visual Scoring: Score the extent of hair coverage.

-

Hair Density and Thickness: Analyze images to quantify hair density and thickness.

-

Histological Analysis: At the end of the study, skin biopsies can be taken for histological examination of hair follicle morphology and staging (anagen vs. telogen).

-

References

- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]

- 2. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesensors.com [lifesensors.com]

- 4. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

AH001: A Novel Inhibitor of the RhoA Signaling Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras homolog family member A (RhoA) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various pathologies, including hypertension and cancer. This technical guide provides an in-depth overview of AH001, a novel small molecule inhibitor of the RhoA signaling pathway. This compound, chemically identified as (R)-1-(3-ethylphenyl) ethane-1,2-diol, exhibits a unique mechanism of action by targeting the TRPV4–RhoA–RhoGDI1 axis. This document details the molecular mechanism of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the RhoA Signaling Pathway

The RhoA signaling pathway plays a pivotal role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation. RhoA acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The activation of RhoA is tightly controlled by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[1] Hyperactivation of the RhoA pathway is associated with various diseases, making it an attractive target for therapeutic intervention.

This compound has been identified as a novel inhibitor of this pathway, operating through a distinct mechanism. Instead of directly targeting the GTP-binding pocket of RhoA, this compound modulates the interaction between Transient Receptor Potential Vanilloid 4 (TRPV4), RhoA, and Rho GDP dissociation inhibitor 1 (RhoGDI1).[2][3] This interaction sequesters inactive RhoA-GDP, preventing its activation and subsequent downstream signaling.[2][3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by targeting the TRPV4–RhoA–RhoGDI1 axis.[2] The binding of this compound to the TRPV4-RhoA complex stabilizes it in a closed, inactive conformation.[2][3] This stabilization enhances the interaction between TRPV4 and RhoA, as well as the subsequent binding of RhoGDI1 to the inactive RhoA-GDP.[2] This ternary complex effectively sequesters RhoA in its inactive state, reducing the pool of active RhoA-GTP available to interact with downstream effectors.[2]

This novel mode of action distinguishes this compound from traditional RhoA inhibitors that often compete with GTP for binding. By sequestering the inactive form, this compound provides a unique and potentially more specific approach to downregulating RhoA signaling.

Signaling Pathway Diagram

Caption: this compound stabilizes the TRPV4-RhoA-GDP complex, enhancing sequestration by RhoGDI1.

Quantitative Data

The inhibitory activity of this compound has been quantified through various assays. The following tables summarize the key findings.

Table 1: Inhibitory Concentration of this compound

| Assay | Parameter | Value | Cell Line | Reference |

| RhoA GTP/GDP Exchange Assay | IC50 | 25.72 ± 1.18 nM | Not Specified | [4] |

Table 2: Dose-Dependent Effects of this compound on RhoA Signaling

| Treatment | Target Protein | Effect | Cell Type | Reference |

| This compound | Active RhoA (RhoA-GTP) | Dose-dependent reduction | VSMC | [3] |

| This compound | Phospho-MYPT1 | Dose-dependent reduction | VSMC | [3] |

| This compound | Phospho-MLC | Dose-dependent reduction | VSMC | [3] |

| This compound | Phospho-LIMK1 | Dose-dependent reduction | VSMC | [3] |

| This compound | Phospho-cofilin | Dose-dependent reduction | VSMC | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cryo-Electron Microscopy (Cryo-EM) of the TRPV4-RhoA-AH001 Complex

Cryo-EM was employed to elucidate the three-dimensional structure of the TRPV4-RhoA complex in the presence of this compound.

-

Objective: To visualize the structural basis of this compound's mechanism of action.

-

Methodology:

-

Protein Expression and Purification: Human TRPV4 and RhoA proteins are co-expressed and purified.

-

Complex Formation: The purified proteins are incubated with this compound to form the ternary complex.

-

Grid Preparation: The complex solution is applied to a cryo-EM grid and rapidly plunge-frozen in liquid ethane to create a thin layer of vitreous ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions.

-

Image Processing and 3D Reconstruction: Collected images are processed to reconstruct the high-resolution 3D structure of the complex.

-

Cryo-EM Workflow Diagram

Caption: Workflow for determining the structure of the TRPV4-RhoA-AH001 complex via Cryo-EM.

Proximity Ligation Assay (PLA)

PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. It was used to confirm that this compound enhances the interaction between TRPV4 and RhoA.

-

Objective: To demonstrate the this compound-mediated increase in TRPV4-RhoA proximity in cells.

-

Methodology:

-

Cell Culture and Treatment: Vascular smooth muscle cells (VSMCs) are cultured and treated with this compound or a vehicle control.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies specific for TRPV4 and RhoA, raised in different species.

-

PLA Probe Incubation: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added.

-

Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides are ligated to form a circular DNA template, which is then amplified via rolling circle amplification. A fluorescently labeled probe hybridizes to the amplified DNA.

-

Imaging and Quantification: The fluorescent signals (PLA dots) are visualized by fluorescence microscopy and quantified.

-

PLA Workflow Diagram

Caption: Workflow for detecting TRPV4-RhoA interaction using Proximity Ligation Assay.

Western Blot Analysis of Downstream Effectors

Western blotting is used to measure the levels of total and phosphorylated downstream effector proteins of the RhoA pathway, providing a readout of pathway activity.

-

Objective: To quantify the effect of this compound on the phosphorylation status of key RhoA downstream effectors.

-

Methodology:

-

Cell Lysis: VSMCs treated with this compound are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of RhoA effectors (e.g., MYPT1, MLC, LIMK1, cofilin).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Densitometry: The intensity of the bands is quantified to determine the relative protein levels.

-

Downstream Signaling Pathways Affected by this compound

By inhibiting RhoA activation, this compound modulates several downstream signaling cascades. Two key pathways identified are:

-

RhoA/ROCK/MYPT1/MLC Pathway: This pathway is crucial for smooth muscle contraction. RhoA-GTP activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin phosphatase target subunit 1 (MYPT1). This leads to increased phosphorylation of myosin light chain (MLC) and subsequent cell contraction. This compound inhibits this pathway, leading to vasorelaxation.[3]

-

RhoA/ROCK/LIMK1/Cofilin/MRTF-A/SRF Pathway: This pathway is involved in actin cytoskeleton dynamics and gene expression related to cell migration and phenotype switching. ROCK also phosphorylates and activates LIM domain kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a protein that promotes actin depolymerization. This leads to actin polymerization and stabilization. This pathway also regulates the activity of Myocardin-related transcription factor A (MRTF-A) and Serum Response Factor (SRF), which control the expression of genes involved in cell motility and fibrosis. This compound's inhibition of this pathway can suppress vascular smooth muscle cell phenotypic switching.[3]

Downstream Signaling Pathways Diagram

Caption: this compound inhibits RhoA-mediated pathways controlling smooth muscle contraction and cellular remodeling.

Conclusion

This compound represents a promising novel inhibitor of the RhoA signaling pathway with a unique mechanism of action. By targeting the TRPV4–RhoA–RhoGDI1 axis, it effectively sequesters inactive RhoA, offering a distinct approach compared to traditional inhibitors. The quantitative data and experimental evidence presented in this guide provide a solid foundation for its further investigation and development as a potential therapeutic agent for diseases driven by aberrant RhoA signaling. This document serves as a comprehensive resource for researchers and drug development professionals interested in the biology and therapeutic potential of this compound.

References

Beyond Alopecia: Exploring the Therapeutic Potential of AH001

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AH001, a novel small molecule, has recently emerged as a promising therapeutic agent, primarily investigated for its efficacy in treating androgenetic alopecia. However, its unique mechanism of action as a potent inhibitor of the RhoA signaling pathway and a first-in-class protein degrader of the androgen receptor (AR) suggests a much broader therapeutic potential. This technical guide delves into the core scientific principles underlying this compound's function, presenting a comprehensive overview of its demonstrated effects beyond hair loss, with a particular focus on its potential in cardiovascular diseases such as hypertension. We provide a detailed analysis of the preclinical data, including quantitative outcomes and experimental methodologies, to facilitate further research and development into the diverse applications of this compound. Additionally, we explore hypothetical therapeutic avenues in fibrosis, cancer, and inflammation based on the central role of the RhoA signaling pathway in these pathologies.

Introduction to this compound

This compound is a novel therapeutic agent with a dual mechanism of action. It functions as a selective androgen receptor (AR) degrader, which is the basis for its development in androgenetic alopecia.[1][2][3] More broadly, and central to its potential in other therapeutic areas, this compound is a potent inhibitor of the RhoA signaling pathway.[4] It achieves this by targeting the TRPV4–RhoA–RhoGDI1 axis, effectively sequestering inactive RhoA–GDP in the plasma membrane and cytoplasm.[4] This mode of inhibition is distinct from other RhoA inhibitors and presents a novel strategy for targeting Rho GTPases.[4]

Demonstrated Therapeutic Application Beyond Alopecia: Hypertension

Preclinical studies have robustly demonstrated the efficacy of this compound in the treatment of hypertension. By inhibiting the RhoA signaling pathway in vascular smooth muscle cells (VSMCs), this compound effectively reduces both acute and long-term blood pressure and prevents vascular remodeling in hypertensive animal models.[4]

Mechanism of Action in Hypertension

This compound's antihypertensive effects are mediated through its interaction with the TRPV4–RhoA–RhoGDI1 axis in VSMCs. This interaction enhances the binding of TRPV4 to RhoA and facilitates the interaction between RhoGDI1 and RhoA, leading to a reduction in the pool of active RhoA.[4] The decreased RhoA activity inhibits VSMC contraction through the RhoA/ROCK/MYPT1/MLC signaling pathway and suppresses the phenotypic switching of VSMCs to myofibroblasts via the RhoA/ROCK/LIMK1/cofilin/MRTF-A/SRF signaling cascade.[4]

Quantitative Data from Preclinical Hypertension Studies

The following table summarizes the key quantitative findings from preclinical studies of this compound in hypertensive animal models.

| Parameter | Animal Model | Treatment Group | Result | Statistical Significance | Reference |

| Systolic Blood Pressure | Ang II–induced hypertensive mice | This compound | Significant decrease | p < 0.05 | [4] |

| Diastolic Blood Pressure | Ang II–induced hypertensive mice | This compound | Significant decrease | p < 0.05 | [4] |

| Mean Arterial Pressure | Ang II–induced hypertensive mice | This compound | Significant decrease | p < 0.05 | [4] |

| Systolic Blood Pressure | Spontaneously hypertensive rats | This compound | Significant decrease | p < 0.05 | [4] |

| Diastolic Blood Pressure | Spontaneously hypertensive rats | This compound | Significant decrease | p < 0.05 | [4] |

| Mean Arterial Pressure | Spontaneously hypertensive rats | This compound | Significant decrease | p < 0.05 | [4] |

| Vascular Remodeling | Ang II–induced hypertensive mice | This compound | Prevention of remodeling | Not specified | [4] |

Signaling Pathway Diagrams

Caption: this compound mechanism in hypertension.

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To determine the structure of the TRPV4-AH001-RhoA complex.

-

Methodology:

-

Protein Expression and Purification: Human TRPV4 and RhoA are co-expressed and purified.

-

Complex Formation: Purified proteins are incubated with this compound to form the complex.

-

Grid Preparation: The complex solution is applied to a glow-discharged cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.[5]

-

Data Collection: Data is collected on a Titan Krios transmission electron microscope equipped with a Gatan K3 direct electron detector.

-

Image Processing: Movie frames are motion-corrected, and contrast transfer function (CTF) is estimated. Particles are picked, extracted, and subjected to 2D and 3D classification and refinement to obtain the final 3D reconstruction.

-

Proximity Ligation Assay (PLA)

-

Objective: To visualize the interaction between TRPV4 and RhoA in situ.

-

Methodology:

-

Cell Culture and Treatment: Vascular smooth muscle cells (VSMCs) are cultured on coverslips and treated with this compound or vehicle control.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Antibody Incubation: Cells are incubated with primary antibodies against TRPV4 and RhoA.

-

PLA Probe Incubation: Species-specific secondary antibodies conjugated with oligonucleotides (PLA probes) are added.

-

Ligation and Amplification: If the proteins are in close proximity, the oligonucleotides are ligated to form a circular DNA template, which is then amplified via rolling circle amplification.

-

Detection: The amplified DNA is detected with fluorescently labeled oligonucleotides, and the resulting PLA signals are visualized by fluorescence microscopy.[6][7]

-

Vascular Smooth Muscle Cell (VSMC) Contraction Assay

-

Objective: To measure the effect of this compound on VSMC contraction.

-

Methodology:

-

Collagen Gel Preparation: VSMCs are suspended in a collagen gel solution and seeded in 24-well plates.

-

Gel Polymerization and Culture: The collagen gels are allowed to polymerize, and the cells are cultured for 48 hours.

-

Treatment: The culture medium is replaced with a medium containing this compound or vehicle control.

-

Contraction Induction: Contraction is induced by adding a contractile agonist (e.g., angiotensin II).

-

Measurement: The area of the collagen gel is measured at different time points to quantify the degree of contraction.[8][9][10]

-

Potential Therapeutic Applications Beyond Hypertension

The central role of the RhoA signaling pathway in various cellular processes suggests that this compound's therapeutic potential may extend to other diseases characterized by dysregulated RhoA activity.

Fibrosis

The RhoA/ROCK pathway is a key mediator of myofibroblast activation and extracellular matrix deposition, hallmarks of fibrotic diseases.[3][11][12] By inhibiting RhoA, this compound could potentially mitigate fibrosis in various organs, including the lungs, liver, and kidneys. The demonstrated ability of this compound to suppress the transition of VSMCs to a myofibroblast phenotype supports this hypothesis.[4]

Cancer

RhoA signaling is implicated in multiple aspects of cancer progression, including tumor cell proliferation, invasion, and metastasis.[1][13][14] Overexpression or hyperactivation of RhoA is observed in various cancers. As a RhoA inhibitor, this compound could represent a novel therapeutic strategy for cancers dependent on this pathway.

Inflammation

The RhoA pathway plays a critical role in regulating the function of various immune cells.[4][15][16][17] It is involved in processes such as immune cell migration, phagocytosis, and cytokine production. By modulating RhoA signaling, this compound could potentially be used to treat inflammatory and autoimmune diseases.

Future Directions and Conclusion